Cas no 851079-22-6 (2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one)

2-{1-(4-Chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a structurally complex organic compound featuring an imidazole-thioether linkage fused with an indole-derived ketone moiety. Its hybrid architecture, combining a chlorophenyl-substituted imidazole and a 2,3-dihydroindole scaffold, suggests potential utility in medicinal chemistry or agrochemical applications. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity, while the chlorophenyl group may contribute to lipophilicity and metabolic stability. This compound could serve as a versatile intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization, making it valuable for structure-activity relationship studies in drug discovery.
2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one structure
851079-22-6 structure
商品名:2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS番号:851079-22-6
MF:C19H16ClN3OS
メガワット:369.867841720581
CID:5957258
PubChem ID:4573926

2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • Ethanone, 2-[[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio]-1-(2,3-dihydro-1H-indol-1-yl)-
    • AMS_CNC_ID-150385938
    • F0599-0479
    • 1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
    • 851079-22-6
    • 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
    • 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • AKOS002046011
    • 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
    • SMSSF-0625178
    • インチ: 1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2
    • InChIKey: IVAGBPHYPBYMJU-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1C2=C(C=CC=C2)CC1)CSC1N(C2=CC=C(Cl)C=C2)C=CN=1

計算された属性

  • せいみつぶんしりょう: 369.0702610g/mol
  • どういたいしつりょう: 369.0702610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 472
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 619.7±65.0 °C(Predicted)
  • 酸性度係数(pKa): 2.49±0.10(Predicted)

2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0599-0479-3mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0599-0479-25mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0599-0479-2μmol
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0599-0479-5μmol
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0599-0479-20μmol
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0599-0479-5mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0599-0479-15mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0599-0479-30mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0599-0479-2mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0599-0479-50mg
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
851079-22-6 90%+
50mg
$160.0 2023-05-17

2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 関連文献

2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 851079-22-6 and Product Name: 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

The compound identified by the CAS number 851079-22-6 and the product name 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic moieties, including a chlorophenyl group, an imidazole ring, and a dihydroindole scaffold, suggests a high degree of molecular complexity that may contribute to its unique pharmacological properties.

Recent research in the realm of heterocyclic compounds has highlighted their pivotal role in the development of novel therapeutic agents. The structural motif of 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one aligns well with this trend, as it incorporates elements known to interact favorably with biological targets. Specifically, the imidazole ring is a common pharmacophore found in various bioactive molecules, while the dihydroindole moiety is often associated with central nervous system (CNS) activities. The sulfanyl group further enhances the molecule's potential by introducing a polar interaction surface that could modulate binding affinity and selectivity.

In the context of contemporary drug discovery, the synthesis and characterization of such complex molecules are facilitated by advanced computational methods and synthetic techniques. The integration of in silico approaches, such as molecular docking and virtual screening, has enabled researchers to predict the binding interactions of this compound with target proteins with remarkable accuracy. Preliminary studies indicate that 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one exhibits promising binding affinities for enzymes and receptors implicated in various disease pathways. This has spurred further investigation into its potential as a lead compound for therapeutic intervention.

The pharmacological profile of this compound is further enriched by its structural diversity. The chlorophenyl group not only contributes to hydrophobic interactions but also introduces electronic effects that can modulate receptor activity. Such features are particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in inflammatory responses and metabolic disorders. Additionally, the sulfanyl substituent may participate in hydrogen bonding or other non-covalent interactions, thereby enhancing the compound's ability to penetrate biological membranes and reach its site of action.

Current research endeavors are focused on optimizing the synthetic routes to 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one to improve yield and purity while maintaining structural integrity. Advances in catalytic methods and green chemistry principles have opened new avenues for efficient synthesis, reducing environmental impact without compromising on quality. Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to elucidate the compound's structure and confirm its identity.

The potential therapeutic applications of this compound are broad-ranging. Given its structural resemblance to known bioactive molecules, it is hypothesized that 2-{1-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one may exhibit efficacy in treating conditions such as neurodegenerative diseases, cardiovascular disorders, and autoimmune conditions. Preclinical studies are underway to evaluate its pharmacokinetic properties, toxicity profiles, and mechanism of action. These investigations will provide critical insights into its suitability for further development into a clinical candidate.

The integration of interdisciplinary approaches has been instrumental in advancing our understanding of this compound's potential. Collaboration between chemists specializing in heterocyclic chemistry and biologists focusing on target biology has fostered a synergistic environment for innovation. This collaborative effort ensures that synthetic advancements are aligned with biological relevance, maximizing the chances of discovering molecules with meaningful therapeutic value.

As we continue to unravel the complexities of 851079-22-6, it is evident that this compound represents a cornerstone in modern pharmaceutical research. Its unique structural features and promising pharmacological properties make it a compelling candidate for further exploration. With ongoing studies aimed at optimizing its synthesis and evaluating its biological activity, this molecule stands at the forefront of efforts to develop novel treatments for a variety of human diseases.

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